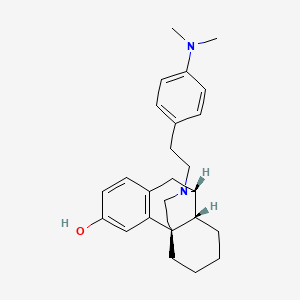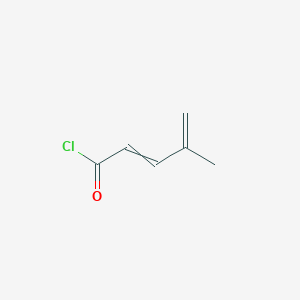
4-Methylpenta-2,4-dienoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpenta-2,4-dienoyl chloride is an organic compound with the molecular formula C6H7ClO. It is a derivative of penta-2,4-dienoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpenta-2,4-dienoyl chloride can be synthesized through the reaction of 4-methylpenta-2,4-dienoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The purity of the final product is ensured through distillation and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Methylpenta-2,4-dienoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles.
Hydrolysis: In the presence of water, it hydrolyzes back to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (R-NH2), or alcohols (R-OH) are used under mild conditions.
Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) can add across the double bonds.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used.
Major Products Formed
Nucleophilic Substitution: Produces amides, esters, or thioesters.
Addition Reactions: Forms dihalides or halohydrins.
Hydrolysis: Yields 4-methylpenta-2,4-dienoic acid.
Scientific Research Applications
4-Methylpenta-2,4-dienoyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving acyl chlorides.
Medicine: Potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylpenta-2,4-dienoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on proteins, enzymes, or other organic molecules. The pathways involved are typically nucleophilic acyl substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Penta-2,4-dienoyl chloride: Lacks the methyl group at the 4-position.
4-Methylpentanoyl chloride: Saturated analog without the conjugated diene system.
3-Methylpenta-2,4-dienoyl chloride: Methyl group at the 3-position instead of the 4-position.
Uniqueness
4-Methylpenta-2,4-dienoyl chloride is unique due to the presence of both a conjugated diene system and an acyl chloride functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis.
Properties
CAS No. |
66343-30-4 |
|---|---|
Molecular Formula |
C6H7ClO |
Molecular Weight |
130.57 g/mol |
IUPAC Name |
4-methylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C6H7ClO/c1-5(2)3-4-6(7)8/h3-4H,1H2,2H3 |
InChI Key |
MWRYUVJVPFYAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



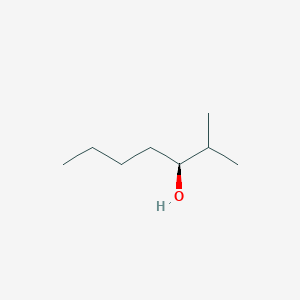
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
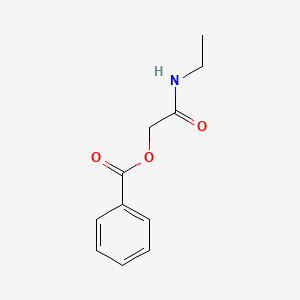
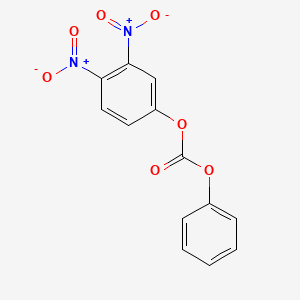

![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
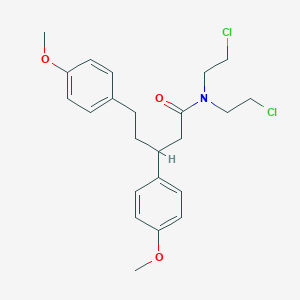
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
